molecular formula C9H14N2O2 B6350101 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 2091481-70-6

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6350101
CAS No.: 2091481-70-6
M. Wt: 182.22 g/mol
InChI Key: NCNVYPDLSDTPBG-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a carboxylic acid group at the fourth position and a 2,2-dimethylpropyl group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the 2,2-dimethylpropyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent, such as 2,2-dimethylpropyl bromide, in the presence of a base like potassium carbonate.

    Carboxylation: The final step is the introduction of the carboxylic acid group at the fourth position of the pyrazole ring. This can be achieved through the reaction of the intermediate compound with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the 2,2-dimethylpropyl group, making it less hydrophobic.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains additional methyl groups, altering its steric and electronic properties.

    5-(2,2-Dimethylpropyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its reactivity and interactions.

Uniqueness

5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the 2,2-dimethylpropyl group and the carboxylic acid group, which confer distinct steric and electronic properties. These features can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)4-7-6(8(12)13)5-10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVYPDLSDTPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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